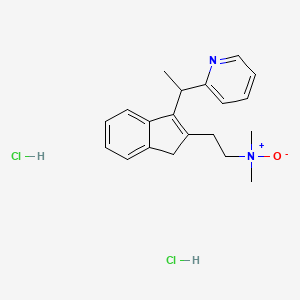
Dimetindene N-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimetindene N-Oxide Dihydrochloride is a chemical compound known for its antihistamine properties. It is a derivative of Dimetindene, which is commonly used to treat allergic reactions and pruritus. The compound is characterized by its molecular formula C20H24N2O . 2ClH and a molecular weight of 381.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimetindene N-Oxide Dihydrochloride involves the oxidation of Dimetindene. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions must be carefully controlled to ensure the formation of the N-oxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Dimetindene N-Oxide Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced back to Dimetindene using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating agents.
Major Products Formed
Oxidation: Over-oxidized products.
Reduction: Dimetindene.
Substitution: Alkylated derivatives.
Scientific Research Applications
Dimetindene N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors.
Medicine: Investigated for its potential use in treating allergic reactions and pruritus.
Industry: Used in the development of pharmaceutical formulations.
Mechanism of Action
Dimetindene N-Oxide Dihydrochloride acts as a selective histamine H1 antagonist. It binds to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching and inflammation .
Comparison with Similar Compounds
Similar Compounds
Dimetindene: The parent compound, also an antihistamine.
Diphenhydramine: Another first-generation antihistamine.
Chlorpheniramine: A similar antihistamine used to treat allergies.
Uniqueness
Dimetindene N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H26Cl2N2O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20;;/h4-10,12,15H,11,13-14H2,1-3H3;2*1H |
InChI Key |
DCTMXEUBBIEXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















